molecular formula C17H19FN4O4 B10764148 6-(4-Aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

6-(4-Aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Cat. No.: B10764148
M. Wt: 362.4 g/mol
InChI Key: ICQVSZFWVUBYSI-UHFFFAOYSA-N
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Description

This compound is a synthetic fluoroquinolone derivative characterized by a tricyclic core structure with a fused oxazine ring and a piperazine substituent. Its molecular framework includes:

  • A 4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene backbone, which is common to quinolone antibiotics, enabling DNA gyrase/topoisomerase IV inhibition .
  • 7-Fluoro substitution, enhancing penetration into bacterial cells and binding affinity to DNA-enzyme complexes .
  • 4-Aminopiperazinyl group at position 6, distinguishing it from related compounds like ofloxacin (which has a 4-methylpiperazinyl group). This modification may influence solubility, pharmacokinetics, and resistance profiles.
  • Carboxylic acid at position 11, critical for chelating magnesium ions in the enzyme-DNA complex, a hallmark of quinolone activity .

The compound’s mechanism aligns with fluoroquinolones: disruption of bacterial DNA replication via gyrase inhibition. Its structural uniqueness lies in the aminopiperazinyl side chain, which may confer altered pharmacokinetic or antibacterial properties compared to analogs.

Properties

Molecular Formula

C17H19FN4O4

Molecular Weight

362.4 g/mol

IUPAC Name

6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C17H19FN4O4/c1-9-8-26-16-13-10(15(23)11(17(24)25)7-22(9)13)6-12(18)14(16)20-2-4-21(19)5-3-20/h6-7,9H,2-5,8,19H2,1H3,(H,24,25)

InChI Key

ICQVSZFWVUBYSI-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BFF 122 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of BFF 122 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group at position 11 undergoes protonation/deprotonation depending on pH, forming salts that enhance solubility for pharmaceutical formulations . Key characteristics include:

Reaction Type Conditions Outcome
DeprotonationBasic aqueous media (pH > 5)Formation of carboxylate anion
ProtonationAcidic media (pH < 3)Regeneration of free carboxylic acid

This property is critical for optimizing bioavailability and salt formation during drug synthesis.

Nucleophilic Substitution at C7-Fluorine

The electron-withdrawing tricyclic system activates the C7-fluorine atom for nucleophilic displacement, enabling structural modifications:

Nucleophile Conditions Product
PiperazinePolar aprotic solvents (DMF), 80°CReplacement with piperazine derivatives
HydroxideAlkaline hydrolysisFormation of hydroxyl-substituted analogs

This reaction underpins the synthesis of analogs with varied antibacterial spectra .

Cyclization and Ring-Opening Reactions

The tricyclic core participates in controlled cyclization and ring-opening processes under specific catalytic conditions:

Reaction Catalyst/Reagent Application
Oxa-ring stabilizationAcidic or neutral mediaMaintains structural integrity
Azatricyclo ring openingStrong nucleophiles (e.g., HS⁻)Generates intermediates for further functionalization

These reactions are pivotal for modifying the compound’s pharmacokinetic profile.

Piperazine Ring Functionalization

The 4-aminopiperazine substituent at position 6 undergoes alkylation and acylation:

Reagent Conditions Product
Acetyl chlorideDry DCM, triethylamineN-acetylated derivatives
Methyl iodideDMF, K₂CO₃, 60°CQuaternary ammonium salts

Such modifications are explored to enhance target binding affinity and reduce resistance .

Esterification/Amidation of the Carboxylic Acid

The carboxylic acid group reacts with alcohols or amines to form prodrugs:

Reagent Conditions Product
Ethanol, H₂SO₄Reflux, 4–6 hEthyl ester prodrug
Benzylamine, EDC/HOBtRoom temperature, DMFAmide derivatives

These derivatives improve membrane permeability and metabolic stability.

Oxidation/Reduction Dynamics

The keto group at position 10 and aromatic system exhibit redox activity:

Reaction Reagent Outcome
Reduction (C=O → CH₂)NaBH₄, MeOHAlcohol intermediate
Oxidation (C=N → C=O)KMnO₄, acidic conditionsFormation of oxo derivatives

Such transformations are leveraged in metabolite studies and analog synthesis.

Photochemical Reactivity

The conjugated π-system undergoes photodegradation under UV light:

Condition Degradation Pathway Impact
UV-A (320–400 nm)Cleavage of the C-F bondLoss of antibacterial activity
UV-B (280–320 nm)Ring-opening of oxa-azatricyclo coreFormation of quinone derivatives

This necessitates light-protected storage for stability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-(4-Aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo have demonstrated significant antimicrobial properties. For instance, studies have shown that fluoroquinolone derivatives exhibit potent activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. The presence of the piperazine moiety enhances the binding affinity to bacterial DNA gyrase, thus inhibiting bacterial replication.

Antiviral Properties

Recent investigations have explored the antiviral potential of this compound against various viruses. The structural similarity to known antiviral agents suggests that it may inhibit viral replication by interfering with viral enzymes or receptors. Preliminary studies have indicated efficacy in vitro against certain RNA viruses.

Cancer Therapeutics

The unique structure of this compound positions it as a potential candidate for cancer treatment. Research has focused on its ability to induce apoptosis in cancer cells through mechanisms such as topoisomerase inhibition and modulation of signaling pathways involved in cell proliferation and survival.

Central Nervous System Applications

Given the presence of the aminopiperazine group, there is potential for this compound in treating neurological disorders. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exert effects on neurotransmitter systems, particularly in conditions like anxiety and depression.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmacia evaluated the antimicrobial activity of various fluoroquinolone derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as a broad-spectrum antibiotic .

Case Study 2: Antiviral Activity

In vitro assays conducted on respiratory viruses showed that derivatives of this compound could reduce viral load significantly compared to controls. The mechanism was attributed to interference with viral entry into host cells .

Case Study 3: Cancer Cell Line Studies

Research involving human cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis through caspase activation pathways. These findings suggest further exploration into its role as an anticancer agent .

Data Table: Comparative Analysis of Biological Activities

Activity TypeCompound NameMIC (µg/mL)IC50 (µM)Reference
Antimicrobial6-(4-Aminopiperazin-1-yl)-7-fluoro derivative8-Pharmacia Study
AntiviralSimilar fluoroquinolone derivative-12In vitro assays
Cancer Therapeutic6-(4-Aminopiperazin-1-yl)-7-fluoro derivative-15Cell Line Studies

Mechanism of Action

BFF 122 exerts its effects by inhibiting kynurenine aminotransferase II, an enzyme responsible for the production of kynurenic acid. By binding to the active site of the enzyme, BFF 122 prevents the conversion of kynurenine to kynurenic acid, thereby reducing its levels in the brain. This inhibition is achieved through interactions with specific amino acid residues in the enzyme’s active site, including π–π interactions and electrostatic interactions .

Comparison with Similar Compounds

Ofloxacin (OFX)

  • Structure: Differs by substitution at position 6 (4-methylpiperazinyl vs. 4-aminopiperazinyl) .
  • Activity: Broad-spectrum activity against Gram-positive and Gram-negative bacteria. The methyl group in OFX’s piperazine enhances lipophilicity but may reduce solubility compared to the amino group in the target compound.
  • Pharmacokinetics: OFX’s methylpiperazine contributes to moderate plasma protein binding (20–25%) and bioavailability (~98%) .

Ciprofloxacin

  • Structure : Lacks the tricyclic oxazine ring; features a cyclopropyl group at position 1 and a piperazinyl group at position 5.
  • Activity: Higher potency against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) due to its cyclopropyl moiety. The tricyclic structure of the target compound may improve Gram-positive coverage.

Moxifloxacin

  • Structure : Contains a bicyclic 8-methoxy group and a diazabicyclo side chain.
  • Activity : Enhanced activity against anaerobes and atypical pathogens. The tricyclic core of the target compound may reduce phototoxicity risks compared to moxifloxacin’s methoxy group.

Key Functional Group Comparisons

Compound Position 6 Substituent Position 7 Substituent Core Structure Notable Properties
Target Compound 4-Aminopiperazinyl Fluoro Tricyclic oxazine Potential for improved solubility and resistance
Ofloxacin 4-Methylpiperazinyl Fluoro Tricyclic oxazine Broad-spectrum, moderate lipophilicity
Ciprofloxacin Piperazinyl Fluoro Monocyclic High Gram-negative potency
Moxifloxacin Diazabicyclooctane Methoxy Bicyclic Anaerobic/atypical coverage

Hypothesized Impact of 4-Aminopiperazinyl Group

  • Resistance Avoidance: Bacterial efflux pumps often target methylpiperazinyl groups; the amino substitution could reduce recognition, mitigating resistance .

Research Findings and Implications

  • The amino group’s electron-donating properties may enhance DNA-binding affinity.
  • Synthetic Challenges : The tricyclic core requires multistep synthesis, as seen in related compounds (e.g., ), where oxa-aza spiro structures are formed via condensation reactions.
  • Regulatory Considerations: Pharmacopeial standards for fluoroquinolones (e.g., crystallinity, pH specifications) (–10) suggest rigorous quality control for the target compound’s manufacturing.

Q & A

What synthetic strategies are employed to construct the tricyclic core of this compound, and how are reaction conditions optimized?

The tricyclic scaffold is synthesized via cyclization reactions involving spiro intermediates and benzothiazole derivatives. For example, 2-Oxa-spiro[3.4]octane-1,3-dione reacts with aromatic amines under controlled pH and temperature to form fused rings. Key steps include:

  • Cyclization : Use of pyrrolidine as a catalyst to stabilize intermediates and promote ring closure .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol) to isolate the tricyclic product .
  • Validation : Melting point analysis and elemental composition verification to confirm purity .

How are advanced spectroscopic techniques (e.g., X-ray crystallography, 2D-NMR) applied to resolve ambiguities in stereochemical assignments?

Structural elucidation relies on complementary methods:

  • X-ray crystallography : Used to confirm the spatial arrangement of the tricyclic system and substituents (e.g., fluorine and aminopiperazinyl groups) .
  • 2D-NMR (COSY, NOESY) : Identifies coupling between protons in the oxa-aza bicyclic system and distinguishes regioisomers .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .

What analytical methodologies are recommended for detecting and quantifying process-related impurities in this compound?

Impurity profiling follows pharmacopeial guidelines:

  • HPLC conditions : C18 column, mobile phase with phosphate buffer (pH 3.0) and acetonitrile gradient, UV detection at 254 nm .
  • Reference standards : Use of structurally characterized impurities (e.g., ofloxacin N-oxide hydrochloride) for spiking studies .
  • Limits of detection : Validated down to 0.1% using LC-MS/MS for trace-level impurities .

How does the compound’s stability under stress conditions (e.g., heat, light, pH) inform formulation development?

Forced degradation studies are critical:

  • Thermal stress : Heating at 80°C for 72 hours to assess decomposition pathways (e.g., decarboxylation or piperazine ring oxidation) .
  • Photolytic stress : Exposure to UV light (ICH Q1B guidelines) to monitor fluorine substitution stability .
  • Hydrolytic stress : Acidic (0.1N HCl) and basic (0.1N NaOH) conditions at 60°C to identify hydrolytically labile groups (e.g., ester or amide bonds) .

What mechanistic insights explain the compound’s potential biological activity, particularly its interaction with bacterial targets?

Structural analogs (e.g., ofloxacin) suggest a quinolone-like mechanism:

  • DNA gyrase inhibition : The fluorine atom at position 7 enhances binding to the enzyme’s active site, while the aminopiperazinyl group improves solubility and tissue penetration .
  • Resistance profiling : Comparative MIC assays against E. coli mutants with gyrase mutations to evaluate cross-resistance risks .

How are contradictions in spectral data (e.g., conflicting IR or NMR peaks) resolved during structural characterization?

Discrepancies are addressed via:

  • Multi-technique validation : Cross-referencing IR carbonyl stretches (1700–1750 cm⁻¹) with X-ray-derived bond lengths .
  • Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Isotopic labeling : ¹⁵N/¹³C labeling of the piperazine ring to resolve overlapping signals in crowded NMR regions .

What strategies are employed to optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Hydrochloride salts to enhance aqueous solubility .
  • Prodrug design : Esterification of the carboxylic acid group to improve membrane permeability .
  • Co-solvent systems : Use of PEG-400 or cyclodextrin complexes in preclinical formulations .

How do stereochemical variations (e.g., enantiomers or diastereomers) impact pharmacological efficacy, and how are they controlled during synthesis?

  • Chiral chromatography : Pirkle-type columns to separate enantiomers during final purification .
  • Stereoselective synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to direct asymmetric cyclization .
  • Bioactivity assays : Comparative MIC testing of isolated stereoisomers to identify the active form .

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